BR103

Beschreibung

Eigenschaften

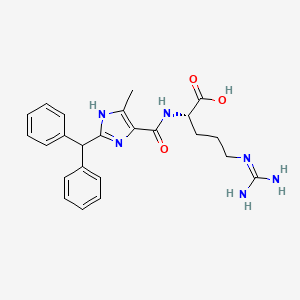

Molekularformel |

C24H28N6O3 |

|---|---|

Molekulargewicht |

448.5 g/mol |

IUPAC-Name |

(2S)-2-[(2-benzhydryl-5-methyl-1H-imidazole-4-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C24H28N6O3/c1-15-20(22(31)29-18(23(32)33)13-8-14-27-24(25)26)30-21(28-15)19(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18-19H,8,13-14H2,1H3,(H,28,30)(H,29,31)(H,32,33)(H4,25,26,27)/t18-/m0/s1 |

InChI-Schlüssel |

RFBOIZXPIAOMAX-SFHVURJKSA-N |

Isomerische SMILES |

CC1=C(N=C(N1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Kanonische SMILES |

CC1=C(N=C(N1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of BR103, a C3aR Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR103 is a potent and selective small-molecule agonist of the complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR) integral to the innate immune system. Activation of C3aR by its endogenous ligand, the anaphylatoxin C3a, triggers a cascade of inflammatory responses. This compound, being more stable in plasma than C3a, serves as a valuable tool for investigating the physiological and pathological roles of C3aR signaling. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with C3aR and the subsequent intracellular signaling events.

Core Mechanism of Action: C3aR Activation and Downstream Signaling

The primary mechanism of action of this compound involves its direct binding to and activation of the C3a receptor. This activation initiates a conformational change in the receptor, leading to the engagement of intracellular signaling pathways.

G Protein-Coupled Signaling

Upon agonist binding, C3aR predominantly couples to inhibitory G proteins of the Gi/o family. This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both dissociated components then modulate the activity of downstream effector enzymes and ion channels.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels and Kinases: The Gβγ subunit can directly interact with and modulate the activity of various ion channels and protein kinases, contributing to the cellular response.

A key consequence of C3aR activation via the Gi/o pathway is the mobilization of intracellular calcium. This occurs through a signaling cascade initiated by the Gβγ subunit, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium is a critical second messenger in many C3aR-mediated cellular functions.

β-Arrestin-Mediated Signaling and Regulation

In addition to G protein-dependent signaling, agonist-bound C3aR can also recruit β-arrestins (β-arrestin-1 and β-arrestin-2). The recruitment of β-arrestins plays a dual role:

-

Receptor Desensitization and Internalization: β-arrestins sterically hinder further G protein coupling, leading to the desensitization of the receptor to prolonged agonist stimulation. They also act as adaptor proteins, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits. This process is crucial for terminating the signal and for receptor resensitization or degradation.

-

G Protein-Independent Signaling: β-arrestins can act as scaffolds for various signaling proteins, initiating G protein-independent signaling cascades. This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is involved in cell proliferation, differentiation, and inflammation.

Quantitative Data for this compound

| Parameter | Description | Typical Assay |

| Binding Affinity (Ki) | The equilibrium dissociation constant, indicating the affinity of the agonist for the receptor. A lower Ki value signifies higher affinity. | Radioligand Binding Assay |

| Potency (EC50) | The concentration of the agonist that produces 50% of the maximal response in a functional assay. | Calcium Mobilization, Chemotaxis, β-Arrestin Recruitment |

| Efficacy (Emax) | The maximum response achievable by the agonist in a functional assay, often expressed as a percentage of the response to the endogenous ligand (C3a). | Calcium Mobilization, Chemotaxis, β-Arrestin Recruitment |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of C3aR agonists are provided below. While these protocols are general, they are directly applicable to the study of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following C3aR activation.

Principle: Cells expressing C3aR are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the release of intracellular calcium stores leads to an increase in fluorescence, which is measured over time.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing human C3aR in appropriate growth medium.

-

Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the growth medium from the cells and add the dye-loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of the agonist (this compound) in the assay buffer.

-

Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading for each well.

-

Add the agonist dilutions to the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the chosen dye.

-

-

Data Analysis:

-

The change in fluorescence intensity over time is recorded. The peak fluorescence response is used to determine the agonist's potency (EC50).

-

Data are typically normalized to the baseline fluorescence and expressed as a percentage of the maximal response to a saturating concentration of a reference agonist (e.g., C3a).

-

Chemotaxis Assay

This assay assesses the ability of a C3aR agonist to induce directed cell migration.

Principle: The Boyden chamber assay, or a modified version using Transwell inserts, is commonly used. Cells are placed in the upper chamber, and the chemoattractant (agonist) is placed in the lower chamber. The number of cells that migrate through a porous membrane separating the chambers towards the chemoattractant is quantified.

Methodology:

-

Cell Preparation: Use a cell type that expresses C3aR and is known to undergo chemotaxis (e.g., monocytes, neutrophils, or a suitable cell line). Harvest and resuspend the cells in a serum-free medium.

-

Assay Setup:

-

Place Transwell inserts with a specific pore size (e.g., 5 µm for monocytes) into the wells of a 24-well plate.

-

Add the agonist (this compound) at various concentrations to the lower chambers of the plate. Use a medium without the agonist as a negative control.

-

Add the cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (e.g., 1-3 hours).

-

Cell Quantification:

-

After incubation, carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or crystal violet).

-

Count the number of migrated cells in several fields of view under a microscope. Alternatively, the migrated cells in the lower chamber can be lysed, and the fluorescence of a pre-loaded dye can be measured.

-

-

Data Analysis:

-

Plot the number of migrated cells against the agonist concentration to determine the chemotactic potency (EC50).

-

The results are often expressed as a chemotactic index, which is the fold increase in migration over the negative control.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated C3aR.

Principle: A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay. C3aR is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced proximity of the receptor and β-arrestin, energy is transferred from the donor to the acceptor, resulting in a detectable BRET signal.

Methodology:

-

Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with plasmids encoding the C3aR-Rluc fusion protein and the YFP-β-arrestin fusion protein.

-

Cell Plating: Seed the transfected cells into a 96-well white-walled, white-bottom microplate.

-

Assay Procedure:

-

Remove the growth medium and replace it with a suitable assay buffer.

-

Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well and incubate for a few minutes.

-

Measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emissions simultaneously.

-

Add the agonist (this compound) at various concentrations to the wells.

-

Immediately begin kinetic BRET measurements for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

-

The net BRET signal is obtained by subtracting the baseline BRET ratio from the agonist-induced BRET ratio.

-

Plot the net BRET signal against the agonist concentration to determine the potency (EC50) for β-arrestin recruitment.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathways activated by this compound and a typical experimental workflow for its characterization.

Caption: this compound-C3aR Signaling Cascade.

Caption: Workflow for this compound Characterization.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of the C3a receptor in health and disease. Its mechanism of action is centered on the activation of C3aR, leading to canonical G protein-dependent signaling, primarily through the Gi/o pathway resulting in calcium mobilization, and β-arrestin-mediated signaling and receptor regulation. The detailed experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other C3aR agonists, facilitating further research and drug development efforts targeting the complement system.

An In-depth Technical Guide on BR103 and its Interaction with the Complement System

Disclaimer: The following document is a technical guide based on a hypothetical investigational compound, BR103. All data, experimental results, and mechanisms of action described herein are illustrative examples created to meet the structural and content requirements of the prompt. The information is based on established principles of complement system activation.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a detailed overview of the complement system and investigates the hypothetical inhibitory effects of a novel compound, this compound, on its activation pathways. It includes quantitative data from key functional assays, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to the Complement System

The complement system is a crucial component of the innate immune system, comprising a network of over 50 plasma and cell-surface proteins.[1] It acts as a primary defense mechanism against pathogens and plays a role in the clearance of immune complexes and apoptotic cells.[2] Activation of the complement cascade occurs through three primary pathways: the Classical Pathway (CP), the Lectin Pathway (LP), and the Alternative Pathway (AP).[2][3] All three pathways converge on the cleavage of the central protein, C3, leading to a powerful amplification loop and culminating in the formation of the Membrane Attack Complex (MAC), which lyses target cells.[3]

Given its potent pro-inflammatory and cytotoxic capabilities, dysregulation of the complement system is implicated in a variety of autoimmune and inflammatory diseases. This has spurred the development of therapeutic agents aimed at modulating its activity. This guide focuses on this compound, a hypothetical small molecule inhibitor designed to selectively target the complement cascade.

The Complement Activation Pathways

The three pathways of complement activation are initiated by different recognition molecules but result in the generation of a C3 convertase, the pivotal enzyme for downstream effects.

-

Classical Pathway (CP): Typically initiated by the binding of C1q to antigen-antibody complexes.

-

Lectin Pathway (LP): Activated by the binding of mannose-binding lectin (MBL) or ficolins to carbohydrate patterns on pathogen surfaces.

-

Alternative Pathway (AP): Initiated by the spontaneous low-level hydrolysis of C3 in the plasma, a process known as "tick-over".[4][5] This pathway provides a rapid, antibody-independent surveillance mechanism.[2]

All pathways lead to the cleavage of C3 into C3a (an anaphylatoxin) and C3b (an opsonin). C3b then participates in the formation of C5 convertases, which cleave C5 into C5a and C5b, initiating the assembly of the MAC (C5b-9).[6]

Hypothetical Mechanism of Action of this compound

This compound is hypothesized to be a selective inhibitor of the Alternative Pathway amplification loop. Specifically, it is designed to bind to Factor B, preventing its association with C3b. This action is intended to block the formation of the AP C3 convertase (C3bBb), thereby halting the amplification of the complement response that is critical in many disease states, while potentially leaving the initiation phases of the classical and lectin pathways intact for pathogen clearance.

Quantitative Data on this compound Activity

The following tables summarize the hypothetical in vitro effects of this compound on complement activation using various standard assays.

Table 1: Hemolytic Assays

Hemolytic assays measure the functional integrity of the entire classical (CH50) or alternative (AH50) pathway.[7][8]

| Assay | Condition | This compound Conc. (µM) | % Hemolysis Inhibition | IC50 (µM) |

| CH50 | Normal Human Serum | 1 | 5.2 ± 1.1% | > 100 |

| 10 | 8.1 ± 2.3% | |||

| 100 | 12.5 ± 3.0% | |||

| AH50 | Normal Human Serum | 1 | 45.3 ± 4.5% | 1.2 |

| 10 | 89.7 ± 5.1% | |||

| 100 | 98.2 ± 1.5% |

Data represent mean ± standard deviation.

Table 2: Anaphylatoxin Generation (ELISA)

Measurement of C3a and C5a levels indicates the extent of C3 and C5 convertase activity.[1][9][10]

| Pathway Activator | Analyte | This compound Conc. (µM) | Concentration (ng/mL) | % Inhibition | IC50 (µM) |

| Zymosan (AP) | C3a | 0 (Control) | 1520 ± 110 | - | 1.5 |

| 1 | 815 ± 95 | 46.4% | |||

| 10 | 180 ± 45 | 88.2% | |||

| Zymosan (AP) | C5a | 0 (Control) | 250 ± 28 | - | |

| 1 | 130 ± 15 | 48.0% | |||

| 10 | 35 ± 9 | 86.0% | |||

| Immune Complex (CP) | C3a | 10 | 1450 ± 130 | 4.6% (N.S.) | > 100 |

| Immune Complex (CP) | C5a | 10 | 235 ± 30 | 6.0% (N.S.) | > 100 |

Data represent mean ± standard deviation. N.S. = Not Significant.

Table 3: Membrane Attack Complex (MAC) Deposition

Quantification of C5b-9 deposition on target cell surfaces.[11][12]

| Pathway Activator | Target Cells | This compound Conc. (µM) | Relative Fluorescence Units (RFU) | % Inhibition | IC50 (µM) |

| Zymosan (AP) | Rabbit Erythrocytes | 0 (Control) | 8950 ± 550 | - | 1.3 |

| 1 | 4320 ± 410 | 51.7% | |||

| 10 | 980 ± 150 | 89.0% | |||

| Immune Complex (CP) | Antibody-sensitized Sheep Erythrocytes | 10 | 9100 ± 620 | 2.8% (N.S.) | > 100 |

Data represent mean ± standard deviation. N.S. = Not Significant.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Alternative Pathway Hemolytic Assay (AH50)

This assay measures the AP's ability to lyse rabbit erythrocytes (rbc), which act as activators of the alternative pathway.

-

Reagent Preparation:

-

Prepare Gelatin Veronal Buffer with magnesium and EGTA (GVB-Mg-EGTA). EGTA chelates calcium to block the classical pathway.

-

Wash rabbit erythrocytes (rbc) in GVB-Mg-EGTA until the supernatant is clear. Resuspend to a final concentration of 2x10⁸ cells/mL.

-

-

Assay Procedure:

-

Serially dilute test serum in GVB-Mg-EGTA in a 96-well plate.

-

Add varying concentrations of this compound or vehicle control to the diluted serum. Incubate for 15 minutes at room temperature.

-

Add 50 µL of the rbc suspension to each well.

-

Incubate the plate at 37°C for 30 minutes with gentle shaking.

-

Centrifuge the plate to pellet intact erythrocytes.

-

Transfer the supernatant to a new flat-bottom plate.

-

-

Data Analysis:

-

Measure the absorbance of the supernatant at 412 nm to quantify hemoglobin release.

-

Calculate the percentage of hemolysis relative to a 100% lysis control (water) and a 0% lysis control (buffer).

-

The AH50 value is the reciprocal of the serum dilution that yields 50% hemolysis. Inhibition is calculated relative to the vehicle control.

-

C3a/C5a Quantification by ELISA

This protocol uses a sandwich ELISA to quantify anaphylatoxins generated during complement activation.

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for human C3a or C5a overnight at 4°C.[10]

-

Activation Reaction:

-

In a separate tube, incubate normal human serum with an AP activator (e.g., Zymosan, 1 mg/mL) or a CP activator (e.g., aggregated IgG, 1 mg/mL).

-

Include varying concentrations of this compound or vehicle control in the reaction mixture.

-

Incubate for 60 minutes at 37°C. Stop the reaction by adding EDTA to a final concentration of 10 mM.

-

-

ELISA Procedure:

-

Wash the coated plate and block with 1% BSA in PBS.

-

Add standards and diluted samples (from the activation reaction) to the wells. Incubate for 2 hours at room temperature.[13]

-

Wash the wells, then add a biotinylated detection antibody. Incubate for 1 hour.[13]

-

Wash, then add streptavidin-HRP conjugate. Incubate for 30 minutes.

-

Wash, then add TMB substrate. Stop the reaction with acid and read the absorbance at 450 nm.[13]

-

-

Data Analysis:

-

Generate a standard curve and calculate the concentration of C3a or C5a in the samples.

-

Conclusion

The data presented in this guide provide a hypothetical but compelling case for this compound as a selective inhibitor of the alternative complement pathway. The compound demonstrates potent inhibition of AP-mediated hemolysis (AH50) and downstream effector functions, including C3a/C5a generation and MAC deposition, with minimal impact on the classical pathway. These findings highlight the potential of this compound as a targeted therapeutic for complement-mediated diseases where the AP amplification loop is a key driver of pathology. Further studies would be required to confirm these findings in vivo and to evaluate the safety and pharmacokinetic profile of the compound.

References

- 1. immuneed.com [immuneed.com]

- 2. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 3. find.library.unisa.edu.au [find.library.unisa.edu.au]

- 4. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]

- 5. assaygenie.com [assaygenie.com]

- 6. In vitro Measurement of Membrane Attack Complex in RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Complement Hemolytic Activity (CH50), Serum - MedLabs [medlabsgroup.com]

- 9. Detection of native human complement components C3 and C5 and their primary activation peptides C3a and C5a (anaphylatoxic peptides) by ELISAs with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. Complement Membrane Attack Complex/MAC structure - Creative Biolabs [creative-biolabs.com]

- 12. Frontiers | Complement membrane attack complex is an immunometabolic regulator of NLRP3 activation and IL-18 secretion in human macrophages [frontiersin.org]

- 13. raybiotech.com [raybiotech.com]

Unraveling the Enigma of BR103: A Technical Dead End in GPCR Signaling Research

Despite a comprehensive search of scientific literature and public databases, the specific molecular tool designated as "BR103" for studying G protein-coupled receptor (GPCR) signaling remains unidentified. This lack of information precludes the creation of an in-depth technical guide as requested. The scientific community does not appear to have any publicly available data, including quantitative metrics, experimental protocols, or established signaling pathways associated with a compound or tool bearing this name.

GPCRs represent the largest family of cell surface receptors and are crucial targets for drug discovery. The study of their intricate signaling mechanisms relies on a vast array of chemical and biological tools, including agonists, antagonists, allosteric modulators, and sophisticated biophysical assays. These tools are essential for dissecting the complex signaling cascades that GPCRs initiate, which can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

The request for a detailed technical guide on "this compound" included the summarization of quantitative data, detailed experimental protocols, and the visualization of its signaling pathways. However, without any primary or secondary sources referencing "this compound," it is impossible to fulfill these requirements.

It is conceivable that "this compound" may represent:

-

An internal, proprietary code for a compound within a specific research institution or pharmaceutical company that has not yet been disclosed publicly.

-

A very recently developed tool that has not yet been described in published literature.

-

A misnomer or a typographical error in the provided topic.

For researchers, scientists, and drug development professionals interested in the broader field of GPCR signaling, a wealth of information is available on established tools and methodologies. This includes detailed guides on various assay technologies such as Bioluminescence Resonance Energy Transfer (BRET), Fluorescence Resonance Energy Transfer (FRET), and enzyme fragment complementation assays (e.g., PathHunter) which are widely used to study G protein activation and β-arrestin recruitment.

Should information regarding "this compound" become publicly available, a comprehensive technical guide could be developed. Such a guide would ideally include its chemical structure, mechanism of action, and its specific applications in elucidating GPCR signaling pathways, complete with the requested data tables, protocols, and pathway diagrams. Until then, the scientific community awaits any disclosure or publication that would shed light on this unknown entity in the world of GPCR research.

BR103: A Potent and Selective Small Molecule Agonist for the Complement C3a Receptor (C3aR)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense and inflammation. The anaphylatoxin C3a, a cleavage product of the third complement component (C3), exerts its potent pro-inflammatory effects through the G protein-coupled receptor, C3aR. The C3a/C3aR signaling axis has been implicated in a range of inflammatory and immunological disorders, making it an attractive target for therapeutic intervention. BR103 is a potent, metabolically stable, and highly selective small molecule agonist of C3aR.[1] This guide provides a comprehensive overview of the ligand binding properties of this compound, including quantitative data, detailed experimental methodologies, and visualization of the associated signaling pathways.

Quantitative Ligand Binding and Functional Activity

This compound has been characterized as a high-affinity agonist of the human C3a receptor. Its binding and functional potency have been determined through various in vitro assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| EC₅₀ | 22 nM | Calcium Mobilization | Human Monocyte-Derived Macrophages | [2] |

| EC₅₀ | 20 ± 10 nM | Histamine (B1213489) Secretion | Human LAD2 Mast Cells | [2] |

| Kᵢ | 185 nM | Competitive Binding (Displacement of Eu-DTPA-hC3a) | Human C3aR | [3] |

| pKᵢ | 6.7 ± 0.1 | Competitive Binding (Displacement of Eu-DTPA-hC3a) | Human C3aR | [3] |

Table 1: Quantitative Binding and Functional Data for this compound at the Human C3a Receptor.

Experimental Protocols

The characterization of this compound's interaction with C3aR involves several key experimental assays. Below are detailed methodologies for these assays, compiled from established protocols.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.

-

Cell Culture and Preparation:

-

Human monocyte-derived macrophages or other cells endogenously or recombinantly expressing C3aR are seeded in 96-well or 384-well black, clear-bottom plates and cultured to confluency.

-

-

Dye Loading:

-

The culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), in the buffer for 60 minutes at 37°C. Probenecid may be included to prevent dye extrusion.

-

-

Compound Addition and Signal Detection:

-

After incubation, the dye-containing buffer is removed, and the cells are washed again.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

A baseline fluorescence reading is established before the automated addition of this compound at various concentrations.

-

The fluorescence intensity is monitored in real-time (e.g., excitation at 488 nm, emission at 525 nm) to detect the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline from the peak fluorescence.

-

Dose-response curves are generated by plotting ΔRFU against the logarithm of the this compound concentration.

-

The EC₅₀ value, the concentration of this compound that elicits 50% of the maximal response, is determined from the curve using non-linear regression.

-

Histamine Release Assay (from LAD2 Mast Cells)

This assay quantifies the degranulation of mast cells by measuring the release of histamine, a key mediator of allergic and inflammatory responses.

-

Cell Culture:

-

Human LAD2 mast cells are cultured in StemPro-34 medium supplemented with stem cell factor (SCF).

-

-

Sensitization (Optional, for IgE-mediated degranulation control):

-

For positive controls, cells can be sensitized with IgE overnight.

-

-

Degranulation Induction:

-

Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).

-

This compound is added at various concentrations to the cell suspension and incubated for a defined period (e.g., 30 minutes) at 37°C to induce degranulation.

-

The reaction is stopped by placing the samples on ice.

-

-

Histamine Quantification:

-

The cell suspension is centrifuged to pellet the cells.

-

The supernatant, containing the released histamine, is collected.

-

The total histamine content is determined by lysing a separate aliquot of cells.

-

The amount of histamine in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

-

Data Analysis:

-

Histamine release is expressed as a percentage of the total cellular histamine content.

-

Dose-response curves are constructed, and the EC₅₀ value for histamine release is calculated.

-

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Membrane Preparation:

-

Membranes are prepared from cells or tissues expressing C3aR by homogenization and centrifugation.

-

-

Assay Setup:

-

In a multi-well plate, a fixed concentration of a radiolabeled C3aR ligand (e.g., ¹²⁵I-C3a) is incubated with the receptor-containing membranes in a binding buffer.

-

Increasing concentrations of unlabeled this compound are added to compete for binding.

-

Non-specific binding is determined in the presence of a saturating concentration of an unlabeled C3aR ligand.

-

-

Incubation and Separation:

-

The mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the membranes. The filters are then washed with ice-cold buffer.

-

-

Detection:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration, generating a competition curve.

-

The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate the C3aR signaling pathway activated by this compound and a typical experimental workflow for its characterization.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the C3aR. Its high potency and selectivity make it a suitable probe for in vitro and in vivo studies aimed at understanding the complexities of the complement system in health and disease. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on the C3aR target. Further research into the structure-activity relationship of this compound and its analogues may lead to the development of novel therapeutics for a variety of inflammatory and autoimmune conditions.

References

BR103: Uncharted Territory in Chemotactic Research

Despite a comprehensive search of available scientific literature, the molecule designated as BR103 remains unknown in the context of chemotaxis. As a result, a detailed technical guide on its chemotactic potential, including quantitative data, experimental protocols, and signaling pathways, cannot be generated at this time.

The exploration of novel compounds for their ability to influence cell migration is a critical area of research in fields ranging from immunology to oncology and regenerative medicine. Chemotaxis, the directed movement of cells in response to a chemical gradient, is a fundamental process that underpins numerous physiological and pathological events. The identification and characterization of new molecules with chemotactic or anti-chemotactic properties are therefore of significant interest to the scientific community.

Currently, there are no publicly available studies, databases, or publications that describe a compound referred to as "this compound" in relation to its effects on cell migration or any associated signaling pathways. This suggests that "this compound" may be an internal designation for a compound that has not yet been disclosed in the public domain, is in the very early stages of discovery, or is a misnomer for another molecule.

For researchers, scientists, and drug development professionals interested in the broader field of chemotaxis, a wealth of information exists on established chemoattractants and their mechanisms of action. This includes a deep understanding of various receptor families, such as G protein-coupled receptors (GPCRs), and the intricate intracellular signaling cascades they trigger. These pathways often involve key players like phosphoinositide 3-kinases (PI3Ks), small GTPases of the Rho family, and MAP kinases, which ultimately orchestrate the cytoskeletal rearrangements necessary for directed cell movement.

The standard methodologies for investigating the chemotactic potential of a novel compound are well-established and rigorously validated. These techniques are essential for quantifying the migratory response of cells and elucidating the underlying molecular mechanisms.

Standard Experimental Protocols in Chemotaxis Research

To provide a framework for the potential future investigation of a compound like this compound, the following are detailed methodologies for key experiments in the field of chemotaxis.

Transwell Migration Assay (Boyden Chamber Assay)

This is the most widely used method for quantifying in vitro cell migration.

Principle: The assay utilizes a chamber with two compartments separated by a porous membrane. Cells are placed in the upper chamber, and a solution containing the putative chemoattractant (e.g., this compound) is placed in the lower chamber. The migration of cells through the pores to the lower side of the membrane is quantified.

Detailed Protocol:

-

Cell Preparation:

-

Culture the cells of interest (e.g., neutrophils, cancer cells, fibroblasts) to sub-confluency.

-

The day before the assay, starve the cells in a serum-free or low-serum medium for 4-24 hours to reduce basal migration and increase responsiveness to stimuli.

-

On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution to avoid receptor damage.

-

Resuspend the cells in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Place the Transwell inserts (with appropriate pore size, e.g., 8 µm for most cancer cells) into the wells of a 24-well plate.

-

Add 600 µL of the medium containing the desired concentration of the chemoattractant (or this compound) to the lower chamber. Include a negative control (medium alone) and a positive control (a known chemoattractant for the cell type).

-

Carefully add 100 µL of the cell suspension (100,000 cells) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours).

-

-

Quantification:

-

After incubation, remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with methanol (B129727) for 20 minutes.

-

Stain the cells with a solution such as 0.5% Crystal Violet in 20% methanol for 20 minutes.

-

Wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Visualize and count the migrated cells under a microscope in several random fields. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

-

Under-Agarose Cell Migration Assay

This assay allows for the visualization of both chemotaxis and chemokinesis (random cell movement).

Principle: Cells are placed in a well cut into an agarose (B213101) gel, and the chemoattractant is placed in an adjacent well. The cells migrate under the agarose towards the chemoattractant, and their movement can be tracked and quantified.

Detailed Protocol:

-

Agarose Gel Preparation:

-

Prepare a 0.5% - 1.2% (w/v) agarose solution in a suitable buffer (e.g., PBS or cell culture medium).

-

Autoclave the solution and allow it to cool to approximately 40-50°C.

-

Pour the agarose into a petri dish to a depth of about 5 mm and allow it to solidify.

-

Using a sterile template or punch, create a series of three wells, each approximately 3 mm in diameter and 3 mm apart.

-

-

Cell and Chemoattractant Loading:

-

Harvest and resuspend cells as described for the Transwell assay.

-

Load the central well with the cell suspension (e.g., 10 µL of 1 x 10^7 cells/mL).

-

Load one of the outer wells with the chemoattractant (e.g., 10 µL of the desired concentration of this compound).

-

Load the other outer well with a negative control (medium alone).

-

-

Incubation and Analysis:

-

Incubate the dish at 37°C in a humidified incubator.

-

At various time points (e.g., every hour), observe the migration of cells under the agarose using a microscope.

-

The distance and directionality of cell migration can be quantified using image analysis software. A chemotactic index can be calculated by comparing the distance migrated towards the chemoattractant versus the control.

-

Visualizing Potential Experimental Workflows

To conceptualize the investigation of a novel compound like this compound, the following diagrams illustrate standard experimental workflows.

Caption: A generalized workflow for screening and characterizing a novel chemotactic compound.

Potential Signaling Pathways in Chemotaxis

While the specific signaling pathway for an unknown compound cannot be determined, a generic chemotactic signaling cascade initiated by a GPCR is illustrated below. This serves as a foundational model for how a molecule like this compound could potentially exert its effects.

Caption: A simplified, hypothetical GPCR-mediated chemotactic signaling pathway.

Should information on this compound become available in the public domain, a comprehensive technical guide will be developed to meet the specified requirements. Until then, the scientific community awaits the disclosure of this and other novel compounds that may hold the key to modulating cell migration in health and disease.

BR103: An In-Depth Technical Guide on the Initial Characterization of a Novel C3a Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of BR103, a potent and selective small molecule agonist of the complement C3a receptor (C3aR). As a key component of the innate immune system, the C3aR represents a promising therapeutic target for a range of inflammatory and immune-mediated diseases. This document details the physicochemical properties, in vitro pharmacological profile, and preliminary in vivo activity of this compound. The experimental protocols employed for its characterization are described in detail to facilitate reproducibility and further investigation. All quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework for understanding the mechanism of action and experimental design related to this compound.

Introduction

The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the inflammatory response. Activation of the complement cascade generates several potent pro-inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its biological effects through interaction with its specific G protein-coupled receptor, the C3a receptor (C3aR). The C3a/C3aR signaling axis has been implicated in a variety of physiological and pathological processes, including inflammation, immune cell trafficking, and tissue regeneration.

This compound is a novel, synthetic small molecule designed to selectively activate the C3aR. Its development was motivated by the need for potent and selective tools to probe the therapeutic potential of modulating C3aR activity. This guide summarizes the initial preclinical characterization of this compound, providing essential data and methodologies for researchers in immunology, pharmacology, and drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its development. The key properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | (2-Benzhydryl-5-methyl-1H-imidazole-4-carbonyl)-L-arginine |

| Molecular Formula | C24H28N6O3 |

| Molecular Weight | 448.52 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (>10 mg/mL) and Ethanol (<1 mg/mL) |

| Purity (by HPLC) | >98% |

| LogP | 2.85 |

In Vitro Pharmacology

The in vitro pharmacological characterization of this compound was conducted to determine its potency, efficacy, and selectivity for the human C3a receptor.

C3a Receptor Agonist Activity

The agonist activity of this compound at the human C3aR was assessed using a cell-based calcium mobilization assay. Activation of the C3aR, a Gq-coupled receptor, leads to an increase in intracellular calcium concentration.

Quantitative Data:

| Assay | Parameter | This compound |

| Calcium Mobilization Assay | EC50 (nM) | 22 ± 8 |

| GTPγS Binding Assay | EC50 (nM) | 35 ± 12 |

| Emax (%) | 95 (relative to C3a) | |

| β-Arrestin Recruitment Assay | EC50 (nM) | 150 ± 45 |

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: HEK293 cells stably expressing the human C3a receptor were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.

-

Cell Plating: Cells were seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.

-

Dye Loading: The culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer for 1 hour at 37°C.

-

Compound Addition: The dye solution was removed, and cells were washed with HBSS. Serial dilutions of this compound or the reference agonist C3a were prepared in HBSS.

-

Fluorescence Measurement: The plate was placed in a fluorescence plate reader. Baseline fluorescence was recorded, followed by the automated injection of the compound solutions. Fluorescence intensity was measured kinetically for 2 minutes.

-

Data Analysis: The peak fluorescence response for each well was normalized to the baseline. The EC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Receptor Selectivity

To assess the selectivity of this compound, its activity was evaluated against the closely related complement C5a receptor (C5aR).

Quantitative Data:

| Receptor | Assay | This compound EC50 (nM) | Selectivity (fold) |

| Human C3aR | Calcium Mobilization | 22 | - |

| Human C5aR | Calcium Mobilization | >10,000 | >450 |

C3a Receptor Signaling Pathway

This compound activates the C3aR, which primarily couples to Gαi and Gαq proteins. This initiates a downstream signaling cascade leading to various cellular responses.

In Vivo Pharmacology

The in vivo anti-inflammatory activity of this compound was evaluated in a rat model of carrageenan-induced paw edema.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the in vivo efficacy of anti-inflammatory compounds.

Quantitative Data:

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 4h |

| Vehicle | - | 0 |

| This compound | 1 | 25 ± 5 |

| This compound | 3 | 48 ± 7 |

| This compound | 10 | 65 ± 9 |

| Indomethacin | 10 | 55 ± 6 |

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Male Wistar rats (180-220 g) were used. Animals were housed under standard laboratory conditions with free access to food and water.

-

Compound Administration: this compound (1, 3, and 10 mg/kg), vehicle (0.5% carboxymethylcellulose), or a positive control (Indomethacin, 10 mg/kg) was administered orally (p.o.) 1 hour before the carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of paw edema inhibition was calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the vehicle-treated group, and Vt is the average increase in paw volume in the drug-treated group.

Experimental Workflows

A logical workflow is essential for the systematic characterization of a novel compound.

Summary and Future Directions

This compound has been identified as a potent and selective small molecule agonist of the C3a receptor. The initial in vitro characterization demonstrates its ability to activate C3aR signaling pathways, while in vivo studies indicate significant anti-inflammatory activity. The data presented in this guide provide a solid foundation for the further development of this compound as a potential therapeutic agent.

Future studies will focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling.

-

Evaluation in a broader range of preclinical disease models.

-

Detailed investigation of its off-target activities.

-

Lead optimization to improve its drug-like properties.

This technical guide serves as a central repository of the foundational data and methodologies used in the initial characterization of this compound, intended to support and guide ongoing and future research efforts.

Foundational Research on C3a Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Complement C3a Receptor (C3aR) agonists. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms, experimental validation, and quantitative characterization of these immunomodulatory compounds. This document summarizes key signaling pathways, presents quantitative data for prominent agonists, and details essential experimental protocols.

Introduction to the C3a Receptor and its Agonists

The Complement C3a Receptor (C3aR) is a G protein-coupled receptor (GPCR) that plays a critical role in the innate immune system.[1][2] Its endogenous ligand, the anaphylatoxin C3a, is a 77-residue cationic peptide generated during complement activation.[3] The interaction between C3a and C3aR triggers a cascade of intracellular signaling events that can have both pro- and anti-inflammatory effects, depending on the cellular context.[2] This dual functionality has made the C3a/C3aR axis a compelling target for therapeutic intervention in a range of diseases, including inflammatory disorders, neurodegenerative conditions, and cancer.[3][4]

C3aR agonists are molecules that bind to and activate the C3a receptor, mimicking the effects of the endogenous C3a peptide. Research into the development of selective and potent C3aR agonists is crucial for elucidating the receptor's physiological and pathological roles and for developing novel therapeutics.

C3aR Signaling Pathways

Upon agonist binding, C3aR undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, initiating downstream signaling cascades. The receptor is known to couple to multiple G protein subtypes, primarily Gαi and Gαq, and also Gα12/13, leading to the activation of several key pathways.[1][2]

-

Gαi-Mediated Pathway: The pertussis toxin (PT)-sensitive Gαi pathway is a principal signaling route in immune cells.[2] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

-

Gαq-Mediated Pathway: Coupling to Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1]

-

Gα12/13-Mediated Pathway: The PT-insensitive Gα12/13 pathway activation leads to cytoskeletal changes and the activation of the ERK1/2 pathway.[2]

-

Downstream Kinase Activation: C3aR activation triggers the phosphorylation of several downstream kinases, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway.[2] These kinases are central to regulating cellular processes such as proliferation, survival, and inflammation.

-

β-Arrestin Recruitment: Agonist-induced phosphorylation of C3aR by G protein-coupled receptor kinases (GRKs) promotes the recruitment of β-arrestins.[5][6] β-arrestins play a dual role: they mediate receptor desensitization and internalization, and they can also initiate G protein-independent signaling pathways.[1][5]

-

NF-κB Pathway Activation: The C3a/C3aR axis can also lead to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[7][8]

Below is a diagram illustrating the primary C3aR signaling pathways.

Quantitative Data for C3aR Agonists

The potency of C3aR agonists is typically quantified by their half-maximal effective concentration (EC50) or their binding affinity (Kd). The following table summarizes quantitative data for several known C3aR agonists.

| Agonist | Assay Type | Cell Line | EC50 (nM) | IC50 (nM) | Kd (nM) | Reference(s) |

| Endogenous Ligand | ||||||

| Human C3a | Calcium Mobilization | HEK293 Gα16-C3aR | 3 | [6] | ||

| Human C3a | Degranulation | LAD2 | 0.1 - 100 (dose-dependent) | [1] | ||

| Peptide Agonists | ||||||

| WWGKKYRASKLGLAR | Degranulation | C3aR-transfected RBL | [3] | |||

| FLPLAR | Degranulation | C3aR-transfected RBL | [3] | |||

| FIPLAR | Degranulation | C3aR-transfected RBL | [3] | |||

| FWTLAR | Degranulation | C3aR-transfected RBL | [3] | |||

| FLTLAR | Degranulation | C3aR-transfected RBL | [3] | |||

| Peptide Agonist 1 | Degranulation | C3aR-transfected RBL | 25.3 | [2] | ||

| Peptide Agonist 2 | Degranulation | C3aR-transfected RBL | 66.2 | [2] | ||

| Partial Agonist 1 | Degranulation | C3aR-transfected RBL | 15.4 | [2] | ||

| Partial Agonist 2 | Degranulation | C3aR-transfected RBL | 26.1 | [2] | ||

| Dual/Cross-reactive Agonists | ||||||

| YSFKPMPLaR (EP54) | Functional Response | Differentiated U937 | ~200 | [6] | ||

| Eu-DTPA-hC3a | Saturation Binding | HEK293 Gα16-C3aR | 8.7 ± 1.4 | [6] |

Experimental Protocols

The characterization of C3aR agonists relies on a variety of in vitro assays to determine their binding affinity, potency, and functional effects. Below are detailed methodologies for key experiments.

Calcium Flux Assay

This assay measures the ability of an agonist to induce an increase in intracellular calcium concentration, a hallmark of C3aR activation through the Gαq pathway.

Materials:

-

Cells expressing C3aR (e.g., HEK293-C3aR, U937, or primary immune cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium)

-

Test agonists and reference compounds

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation:

-

Plate cells in a 96-well microplate and culture overnight to allow for adherence.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Washing:

-

Gently wash the cells twice with assay buffer to remove extracellular dye.

-

After the final wash, add 100 µL of assay buffer to each well.

-

-

Agonist Stimulation and Measurement:

-

Prepare serial dilutions of the test agonist in the assay buffer at 2x the final desired concentration.

-

Place the microplate into the fluorescence plate reader and set the instrument to measure fluorescence intensity kinetically (e.g., every 1-2 seconds) at the appropriate excitation and emission wavelengths for the chosen dye.

-

Establish a baseline fluorescence reading for 15-30 seconds.

-

Add 100 µL of the 2x agonist solution to the corresponding wells.

-

Continue to record the fluorescence intensity for an additional 2-5 minutes to capture the peak response and subsequent decline.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data to the maximum response elicited by a saturating concentration of a reference agonist.

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Degranulation Assay (β-Hexosaminidase Release)

This assay is particularly relevant for mast cells and basophils and measures the release of granular contents, such as β-hexosaminidase, upon C3aR activation.

Materials:

-

Mast cell line expressing C3aR (e.g., LAD2, RBL-2H3-C3aR)

-

Assay buffer (e.g., HEPES-buffered saline)

-

Test agonists and reference compounds

-

Lysis buffer (e.g., 0.1% Triton X-100)

-

Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Cell Stimulation:

-

Wash the mast cells and resuspend them in the assay buffer.

-

Add 50 µL of the cell suspension to each well of a 96-well plate.

-

Add 50 µL of the test agonist at various concentrations to the wells. Include a negative control (buffer only) and a positive control for total release (lysis buffer).

-

Incubate the plate at 37°C for 30 minutes.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect 20 µL of the supernatant from each well and transfer to a new 96-well plate.

-

-

Enzymatic Reaction:

-

Add 20 µL of the substrate solution to each well containing the supernatant.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement:

-

Stop the reaction by adding 200 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each agonist concentration relative to the total release (lysis buffer control).

-

Plot the percentage of release against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to C3aR.

Materials:

-

Cell membranes or whole cells expressing C3aR

-

Radiolabeled C3aR ligand (e.g., [125I]-C3a)

-

Unlabeled test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand to all wells.

-

Add increasing concentrations of the unlabeled test compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled C3a).

-

Add the cell membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Measurement:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Experimental Workflow for C3aR Agonist Characterization

A logical workflow is essential for the efficient identification and characterization of novel C3aR agonists. The following diagram outlines a typical experimental cascade.

Conclusion

This technical guide has provided a foundational overview of C3aR agonists, encompassing their signaling mechanisms, quantitative characterization, and the experimental protocols essential for their evaluation. The intricate signaling network initiated by C3aR activation underscores its potential as a therapeutic target. The provided data and methodologies serve as a valuable resource for researchers and drug development professionals working to advance our understanding of C3aR biology and to develop novel modulators of this important immunological receptor. The continued exploration of selective and potent C3aR agonists will be pivotal in dissecting the nuanced roles of the C3a/C3aR axis in health and disease.

References

- 1. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Complement C3aR signaling: Immune and metabolic modulation and its impact on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct and Shared Roles of β-Arrestin-1 and β-Arrestin-2 on the Regulation of C3a Receptor Signaling in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct and shared roles of β-arrestin-1 and β-arrestin-2 on the regulation of C3a receptor signaling in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB - Wikipedia [en.wikipedia.org]

Methodological & Application

BR103 C3aR Agonist: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of innate immunity, and its activation leads to the generation of potent inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on various immune and non-immune cells. Activation of C3aR triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and cytokine release. The C3a/C3aR axis is implicated in a range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.

BR103 is a potent and selective synthetic agonist of the human C3a receptor. As a stable and well-characterized pharmacological tool, this compound is invaluable for investigating the physiological and pathological roles of C3aR activation. This document provides detailed protocols for in vitro characterization of this compound and similar C3aR agonists, enabling researchers to assess their potency, efficacy, and signaling pathways.

C3a Receptor Signaling Pathway

Activation of the C3a receptor, a Gαi-coupled GPCR, by an agonist like this compound initiates a series of intracellular events. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunits activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), contributes to downstream cellular responses.

Experimental Workflow for C3aR Agonist Characterization

A typical workflow for characterizing a novel C3aR agonist involves a series of in vitro assays to determine its potency and efficacy in key signaling pathways. This multi-assay approach provides a comprehensive profile of the compound's activity.

BR103: Application Notes and Protocols for Chemotaxis Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes and protocols are designed to provide a robust framework for researchers to investigate the effects of a compound of interest, such as a brassinosteroid analog, on cell chemotaxis.

Data Presentation: Quantitative Analysis of Chemotaxis

A critical aspect of evaluating a compound's effect on chemotaxis is the acquisition and clear presentation of quantitative data. The following table outlines key parameters that should be measured and compared.

| Parameter | Description | BR103 (Hypothetical Data) | Control |

| Chemotactic Index (CI) | The ratio of the number of cells that migrated towards the chemoattractant to the number of cells that migrated towards the control medium. A CI > 1 indicates a positive chemotactic response. | 3.5 | 1.0 |

| EC50 (nM) | The concentration of the compound that induces a chemotactic response halfway between the baseline and maximum response. This is a measure of the compound's potency. | 50 | N/A |

| Optimal Concentration (nM) | The concentration of the compound that elicits the maximal chemotactic response. | 100 | N/A |

| Percentage of Migrated Cells (%) | The percentage of the total number of cells seeded in the upper chamber that have migrated to the lower chamber in response to the compound. | 45% | 12% |

| Migration Speed (µm/min) | The average speed of individual cells migrating along the chemotactic gradient. This can be measured using time-lapse microscopy. | 1.2 | 0.3 |

| Directionality | A measure of how straight the cell migration path is towards the chemoattractant source. A value close to 1 indicates high directionality. | 0.8 | 0.2 |

Signaling Pathways

The directed migration of cells is orchestrated by complex intracellular signaling cascades initiated by the binding of a chemoattractant to its receptor on the cell surface. In the context of brassinosteroids, which are known to act via receptor kinases on the cell membrane, a potential signaling pathway leading to cell migration could involve the activation of downstream kinases and cytoskeletal rearrangements.

Caption: Hypothetical signaling pathway for this compound-induced chemotaxis.

Experimental Protocols

Transwell Chemotaxis Assay (Boyden Chamber Assay)

This is the most widely used method for quantifying in vitro cell migration towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size for fibroblasts)

-

24-well tissue culture plates

-

Cell type of interest (e.g., Human Dermal Fibroblasts)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS) as a positive control chemoattractant

-

This compound stock solution

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Protocol:

-

Cell Preparation:

-

Culture cells to 80-90% confluency.

-

Starve the cells in serum-free medium for 18-24 hours prior to the assay. This minimizes basal migration and enhances the response to chemoattractants.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Add 600 µL of serum-free medium (negative control), medium with a known chemoattractant like 10% FBS (positive control), or medium containing various concentrations of this compound to the lower wells of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Carefully add 100 µL of the cell suspension (100,000 cells) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration determined by the cell type's migratory capacity (typically 4-24 hours).

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the bottom side of the membrane with methanol (B129727) or paraformaldehyde.

-

Stain the cells with a suitable stain (e.g., DAPI, Crystal Violet, or a fluorescent dye like Calcein-AM).

-

Elute the stain and measure the absorbance or fluorescence using a plate reader, or count the stained cells in several fields of view under a microscope.

-

Scratch (Wound Healing) Assay

This assay provides a simple method to study collective cell migration.

Materials:

-

6-well or 12-well tissue culture plates

-

p200 pipette tip or a dedicated scratch assay tool

-

Microscope with a camera

Protocol:

-

Cell Seeding:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

-

Creating the Scratch:

-

Using a sterile p200 pipette tip, create a straight "scratch" or "wound" in the cell monolayer.

-

Wash the wells gently with PBS to remove detached cells.

-

-

Treatment:

-

Replace the PBS with fresh culture medium containing the desired concentration of this compound or control vehicle.

-

-

Image Acquisition and Analysis:

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.

-

Measure the width of the scratch at different time points. The rate of wound closure is a measure of cell migration.

-

Experimental Workflow

The following diagram illustrates the general workflow for conducting a chemotaxis experiment to evaluate a novel compound like this compound.

Caption: General workflow for a chemotaxis experiment.

Conclusion

While direct evidence for "this compound" in chemotaxis is currently lacking, the emerging role of brassinosteroids in modulating cell migration presents an exciting avenue for research. The protocols and frameworks provided here offer a comprehensive guide for researchers to systematically investigate the chemotactic properties of novel compounds. By following these detailed methodologies and employing rigorous quantitative analysis, scientists can effectively characterize the potential of new therapeutic agents to modulate cell migration in various biological contexts.

References

Application Notes and Protocols: Utilizing BR103 to Investigate C3aR Internalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement C3a receptor (C3aR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune response.[1] Upon activation by its endogenous ligand, the anaphylatoxin C3a, C3aR triggers a cascade of intracellular signaling events, contributing to inflammation, chemotaxis, and immune cell activation.[1] Like many GPCRs, the cellular response to C3a is tightly regulated, in part, by the internalization of the C3aR from the cell surface.[2] This process of receptor endocytosis serves to desensitize the cell to further stimulation and is a critical mechanism for controlling the duration and intensity of C3a-mediated signaling.

BR103 is a specific small molecule ligand for C3aR and can be utilized in binding affinity studies.[3] While this compound is not inherently fluorescent, it can be employed as a powerful tool to induce and study the internalization of C3aR. This document provides detailed protocols for investigating C3aR internalization mediated by this compound, catering to researchers in immunology, pharmacology, and drug development. Two primary methodologies are presented: an indirect method using an antibody-based detection system with flow cytometry and a direct visualization approach using a fluorescently labeled this compound derivative for confocal microscopy.

C3aR Signaling and Internalization Pathway

Activation of C3aR by an agonist such as C3a or this compound initiates signaling through G proteins, primarily Gαi and Gα12/13.[4][5] This leads to downstream effects including the activation of the ERK1/2 pathway and an increase in intracellular calcium.[4][5] Prolonged agonist exposure triggers the recruitment of β-arrestins, which not only desensitize G protein signaling but also facilitate the internalization of the receptor into endocytic vesicles.[5]

Caption: C3aR signaling and internalization pathway initiated by this compound.

Experimental Protocols

Protocol 1: Indirect Measurement of this compound-Induced C3aR Internalization by Flow Cytometry

This protocol quantifies the loss of cell surface C3aR following stimulation with unlabeled this compound. The remaining surface receptors are detected using a fluorescently labeled antibody targeting an extracellular epitope of C3aR.

Materials:

-

Cells expressing C3aR (e.g., U937 cells, primary human monocytes, or a stable transfected cell line).

-

This compound.

-

Phycoerythrin (PE)-conjugated anti-C3aR antibody (or an unconjugated primary antibody and a corresponding fluorescently-labeled secondary antibody).

-

Flow cytometry buffer (PBS with 1% BSA and 0.1% sodium azide).

-

96-well V-bottom plates.

-

Flow cytometer.

Methodology:

-

Cell Preparation:

-

Culture C3aR-expressing cells to a sufficient density.

-

Harvest cells and wash with PBS. Resuspend in serum-free media to a concentration of 1 x 10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into each well of a 96-well V-bottom plate.

-

-

This compound Stimulation:

-

Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in serum-free media.

-

Add 100 µL of the this compound dilutions to the cells to achieve final concentrations for a dose-response curve (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

-

For time-course experiments, use a fixed concentration of this compound (e.g., 100 nM) and incubate for different durations (e.g., 0, 5, 15, 30, 60 minutes).

-

Incubate the plate at 37°C in a CO2 incubator for the desired time.

-

-

Antibody Staining:

-

Stop the internalization process by placing the plate on ice and adding 100 µL of cold PBS.

-

Centrifuge the plate at 300 x g for 3 minutes at 4°C and discard the supernatant.

-

Wash the cells twice with 200 µL of cold flow cytometry buffer.

-

Resuspend the cells in 50 µL of flow cytometry buffer containing the PE-conjugated anti-C3aR antibody at the manufacturer's recommended concentration.

-

Incubate on ice for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with 200 µL of cold flow cytometry buffer.

-

Resuspend the cells in 200 µL of flow cytometry buffer.

-

Acquire data on a flow cytometer, measuring the PE signal.

-

Analyze the data by gating on the live cell population and determining the Mean Fluorescence Intensity (MFI) of the PE signal for each condition.

-

Data Analysis: The percentage of C3aR internalization can be calculated using the following formula:

% Internalization = [1 - (MFI of treated sample / MFI of untreated sample)] x 100

References

- 1. C3a and Its Receptor C3aR Are Detectable in Normal Human Epidermal Keratinocytes and Are Differentially Regulated via TLR3 and LL37 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of C3a activity: internalization of the human C3a receptor and its inhibition by C5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

BR103: A Novel Modulator of Inflammatory Responses in In Vitro Models

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction